6-Iodo-2-phenylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-phenylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an iodine atom at the 6th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-phenylisoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-phenylisoindolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The isoindoline nucleus can participate in condensation reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, organocatalysts, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted isoindoline derivatives, which may have different functional groups attached to the isoindoline nucleus .
Scientific Research Applications
6-Iodo-2-phenylisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 6-Iodo-2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various receptors and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Iodo-2-phenylisoindolin-1-one include other isoindoline derivatives, such as:
- 2-Phenylisoindolin-1-one
- 6-Bromo-2-phenylisoindolin-1-one
- 6-Chloro-2-phenylisoindolin-1-one
Uniqueness
This compound is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H10INO |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
6-iodo-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10INO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
VJIFPFXFGFCDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.